molecular formula C55H90N14O16 B12378718 LVGRQLEEFL (mouse)

LVGRQLEEFL (mouse)

Cat. No.: B12378718
M. Wt: 1203.4 g/mol
InChI Key: VVAUINWLMWOCOY-UTGHKSCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LVGRQLEEFL (mouse) is a peptide corresponding to amino acids 113 to 122 in apolipoprotein J (apoJ). This compound exhibits anti-inflammatory and anti-atherogenic properties. It can be added to an apoJ mimetic to form HM-10/10 peptide, which is a novel chimeric high-density lipoprotein mimetic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LVGRQLEEFL (mouse) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage cocktail containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of LVGRQLEEFL (mouse) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

LVGRQLEEFL (mouse) primarily undergoes peptide bond formation during its synthesis. It can also participate in:

    Oxidation: Oxidative conditions can affect the peptide, particularly the methionine and cysteine residues if present.

    Reduction: Reductive conditions can reduce disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC, and HATU are commonly used for peptide bond formation.

    Cleavage Reagents: TFA is used to cleave the peptide from the resin.

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are used for reduction reactions.

Major Products

The major product of these reactions is the LVGRQLEEFL (mouse) peptide itself, along with any analogs or derivatives created through substitution reactions .

Scientific Research Applications

LVGRQLEEFL (mouse) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and interactions with other biomolecules.

    Medicine: Explored for its therapeutic potential due to its anti-inflammatory and anti-atherogenic properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems

Mechanism of Action

LVGRQLEEFL (mouse) exerts its effects by interacting with specific molecular targets and pathways. It is known to protect retinal pigment epithelium (RPE) and photoreceptors from oxidant-induced cell death. The peptide mimics the function of apolipoprotein J, contributing to its anti-inflammatory and anti-atherogenic properties .

Comparison with Similar Compounds

Similar Compounds

    LVGRQLEEFL (human): A similar peptide derived from human apolipoprotein J.

    HM-10/10 Peptide: A chimeric high-density lipoprotein mimetic formed by combining LVGRQLEEFL (mouse) with an apoJ mimetic.

Uniqueness

LVGRQLEEFL (mouse) is unique due to its specific sequence and properties. It exhibits both anti-inflammatory and anti-atherogenic characteristics, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C55H90N14O16

Molecular Weight

1203.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C55H90N14O16/c1-28(2)23-33(56)46(76)69-45(31(7)8)53(83)61-27-42(71)62-34(15-12-22-60-55(58)59)47(77)63-35(16-19-41(57)70)49(79)66-38(24-29(3)4)51(81)65-36(17-20-43(72)73)48(78)64-37(18-21-44(74)75)50(80)67-39(26-32-13-10-9-11-14-32)52(82)68-40(54(84)85)25-30(5)6/h9-11,13-14,28-31,33-40,45H,12,15-27,56H2,1-8H3,(H2,57,70)(H,61,83)(H,62,71)(H,63,77)(H,64,78)(H,65,81)(H,66,79)(H,67,80)(H,68,82)(H,69,76)(H,72,73)(H,74,75)(H,84,85)(H4,58,59,60)/t33-,34-,35-,36-,37-,38-,39-,40-,45-/m0/s1

InChI Key

VVAUINWLMWOCOY-UTGHKSCTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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